molecular formula C21H19NO2 B182546 N-(4-methoxyphenyl)-2,2-diphenylacetamide CAS No. 23105-44-4

N-(4-methoxyphenyl)-2,2-diphenylacetamide

Cat. No. B182546
CAS RN: 23105-44-4
M. Wt: 317.4 g/mol
InChI Key: ZATVTEDXNKZSDM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,2-diphenylacetamide, also known as methoxydiphenylacetamide (MDA), is a synthetic compound that belongs to the class of acetanilide derivatives. MDA is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. MDA has been extensively studied for its potential applications in various scientific research areas.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kumar et al. (2020) details the synthesis and pharmacological evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides, a class of compounds synthesized for antimicrobial potential. This research highlights the process of creating derivatives with potential biological activities, which could be applicable to the synthesis and evaluation of N-(4-methoxyphenyl)-2,2-diphenylacetamide.

Mechanisms of Action and Toxicological Effects

Another aspect of scientific research focuses on understanding the mechanisms of action and potential toxicological effects of similar compounds. For instance, the work on Polybrominated diphenyl ethers (PBDEs) by Dingemans et al. (2011) explores neurotoxic effects, highlighting the importance of investigating the biological impact of chemical compounds on human health and the environment. While this study is not directly related to N-(4-methoxyphenyl)-2,2-diphenylacetamide, the methodologies and concerns regarding toxicological evaluations are pertinent.

Environmental Impact and Degradation

Research on the environmental fate of chemical compounds, such as the review on 2,4-D herbicide toxicity by Zuanazzi et al. (2020), underscores the necessity of understanding the environmental impact of chemical substances. This encompasses their degradation, bioaccumulation, and potential harm to ecosystems, which are critical considerations for any compound, including N-(4-methoxyphenyl)-2,2-diphenylacetamide.

Advanced Oxidation Processes

The degradation of acetaminophen, a well-known drug, through advanced oxidation processes is reviewed by Qutob et al. (2022), providing insight into methodologies for mitigating environmental contamination from pharmaceutical compounds. This research is relevant for considering the breakdown and environmental processing of N-(4-methoxyphenyl)-2,2-diphenylacetamide.

properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)22-21(23)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATVTEDXNKZSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322641
Record name N-(4-methoxyphenyl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2,2-diphenylacetamide

CAS RN

23105-44-4
Record name NSC401724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-methoxyphenyl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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